2-Dimethylaminopyridine

Catalog No.
S1532713
CAS No.
5683-33-0
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Dimethylaminopyridine

CAS Number

5683-33-0

Product Name

2-Dimethylaminopyridine

IUPAC Name

N,N-dimethylpyridin-2-amine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3

InChI Key

PSHKMPUSSFXUIA-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=N1

Canonical SMILES

CN(C)C1=CC=CC=N1

Catalysis:

DMAP is a powerful nucleophilic catalyst, meaning it readily donates electrons and accelerates chemical reactions. Its key features include:

  • Acylation reactions: DMAP efficiently activates acylating agents like carboxylic acid anhydrides and chlorides, facilitating the formation of amides, esters, and other important organic compounds .
  • Nucleophilic substitution reactions: DMAP enhances the rate of S<sub>N</sub>2 reactions by deprotonating the attacking nucleophile, making it more reactive .
  • Polymerization reactions: DMAP can act as an initiator or catalyst in various polymerization reactions, facilitating the creation of diverse polymer structures .

Organic Synthesis:

DMAP's catalytic and base-mediated properties make it valuable in various organic synthesis applications:

  • Deprotection reactions: DMAP can selectively remove protecting groups from sensitive functional groups in organic molecules .
  • Condensation reactions: DMAP promotes the formation of carbon-carbon and carbon-heteroatom bonds by facilitating condensation reactions between different organic molecules .
  • Cyclization reactions: DMAP can play a crucial role in promoting intramolecular cyclization reactions, leading to the formation of complex ring structures within organic molecules .

Other Research Applications:

Beyond catalysis and organic synthesis, DMAP finds application in other scientific research areas:

  • Material Science: DMAP can be used in the synthesis of functional materials like conducting polymers and self-healing hydrogels .
  • Biological Studies: While not commonly used directly in biological assays, DMAP can be employed in the synthesis of biologically active molecules and can serve as a model substrate for studying enzyme activity .

2-Dimethylaminopyridine, with the chemical formula C₇H₁₀N₂, is a derivative of pyridine characterized by the presence of two methyl groups attached to a nitrogen atom in the pyridine ring. This compound is known for its basicity and nucleophilicity, making it a valuable reagent and catalyst in organic synthesis. It appears as a colorless to pale yellow liquid and has a distinctive amine-like odor. Due to its structure, 2-Dimethylaminopyridine exhibits enhanced reactivity compared to its parent compound, pyridine, particularly in nucleophilic substitution reactions .

. Its applications include:

  • Esterification: It facilitates the formation of esters from alcohols and acid anhydrides, significantly increasing reaction rates compared to traditional catalysts like pyridine .
  • Acylation: This compound is effective in acylation reactions, where it acts as a nucleophile, forming acylpyridinium intermediates that are more reactive than the starting materials .
  • Hydrosilylation: It can catalyze the addition of silanes to alkenes and alkynes, enhancing product yields .
  • Formation of C–N Bonds: 2-Dimethylaminopyridine is utilized in synthesizing various nitrogen-containing compounds through condensation reactions .

The synthesis of 2-Dimethylaminopyridine can be achieved through several methods:

  • From 2-Aminopyridine: A common method involves reacting 2-aminopyridine with formaldehyde and dimethylamine under acidic conditions .
  • Direct Alkylation: Another approach includes the alkylation of pyridine with dimethyl sulfate or dimethyl carbonate .
  • Reduction Reactions: Reduction of certain pyridine derivatives can also yield 2-Dimethylaminopyridine as a product.

These methods highlight the versatility of synthetic routes available for producing this compound.

2-Dimethylaminopyridine finds extensive applications across various fields:

  • Organic Synthesis: It is widely used as a catalyst in organic reactions, improving yields and reaction times.
  • Pharmaceuticals: Its role in synthesizing active pharmaceutical ingredients makes it crucial in drug development.
  • Agricultural Chemicals: The compound is involved in developing pesticides and herbicides due to its biological activity.
  • Polymer Chemistry: It is utilized in synthesizing polymers and related materials .

Studies on the interactions of 2-Dimethylaminopyridine with other chemical species reveal its potential to form stable complexes with various substrates. For example, it has been shown to enhance the reactivity of electrophiles through coordination, thereby improving reaction efficiencies in acylation processes . Additionally, its interactions with biological molecules warrant further investigation to assess potential impacts on health.

Several compounds share structural similarities with 2-Dimethylaminopyridine, notably:

Compound NameStructure TypeUnique Features
4-DimethylaminopyridinePyridine derivativeMore commonly used as an acylation catalyst
N,N-DimethylbenzamideAmide derivativeUsed primarily in amide bond formation
N,N-DimethylanilineAniline derivativeExhibits different reactivity patterns

While these compounds share some characteristics with 2-Dimethylaminopyridine, each has distinct properties that influence their reactivity and applications. 2-Dimethylaminopyridine's unique ability to act as both a base and nucleophile sets it apart from others.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

122.084398327 g/mol

Monoisotopic Mass

122.084398327 g/mol

Boiling Point

196.0 °C

Heavy Atom Count

9

LogP

1.65 (LogP)

Melting Point

182.0 °C

UNII

18Q95U3Z8H

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5683-33-0

Wikipedia

2-dimethylaminopyridine

Dates

Modify: 2023-08-15

Explore Compound Types